1-(Cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine
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Overview
Description
1-(Cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound features a piperazine ring, a pyrazolo[1,5-a]pyrazine moiety, and a cyclopropanesulfonyl group, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable pyrazole derivative with a piperazine ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various alkyl or acyl groups, modifying the compound’s properties.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: Researchers use this compound to investigate its effects on various biological pathways and molecular targets, contributing to the understanding of disease mechanisms.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex molecules, serving as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazines: These compounds share a similar pyrazolo[1,5-a]pyrazine core but differ in their substituents and overall structure.
Pyrazine Derivatives: Compounds such as methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride exhibit similar biological activities but have different structural features.
Uniqueness
1-(Cyclopropanesulfonyl)-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-cyclopropyl-4-(4-cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c22-24(23,13-3-4-13)20-9-7-19(8-10-20)16-15-11-14(12-1-2-12)18-21(15)6-5-17-16/h5-6,11-13H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENHYLCTFYSGDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)S(=O)(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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